molecular formula C15H22BrN B13978273 1-Benzyl-2-(3-bromopropyl)piperidine

1-Benzyl-2-(3-bromopropyl)piperidine

Cat. No.: B13978273
M. Wt: 296.25 g/mol
InChI Key: IPJDBZGPCBXEDV-UHFFFAOYSA-N
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Description

1-Benzyl-2-(3-bromopropyl)piperidine is a chemical compound that belongs to the piperidine class Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms This compound is characterized by the presence of a benzyl group attached to the nitrogen atom and a bromopropyl group attached to the second carbon atom of the piperidine ring

Preparation Methods

The synthesis of 1-Benzyl-2-(3-bromopropyl)piperidine typically involves the following steps:

    Starting Materials: The synthesis begins with piperidine and benzyl chloride as the primary starting materials.

    Benzylation: Piperidine is reacted with benzyl chloride in the presence of a base such as sodium hydroxide to form N-benzylpiperidine.

    Bromination: The N-benzylpiperidine is then reacted with 1,3-dibromopropane in the presence of a base such as potassium carbonate to introduce the bromopropyl group at the second carbon atom of the piperidine ring.

The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as toluene or ethanol to achieve the desired product.

Chemical Reactions Analysis

1-Benzyl-2-(3-bromopropyl)piperidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromopropyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form N-oxide derivatives or reduction reactions to remove the bromine atom and form the corresponding propyl derivative.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds with other aromatic or aliphatic groups.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction.

Scientific Research Applications

1-Benzyl-2-(3-bromopropyl)piperidine has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system.

    Biological Studies: The compound is used in biological studies to investigate its effects on neurotransmitter receptors and ion channels.

    Industrial Applications: It is employed in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 1-Benzyl-2-(3-bromopropyl)piperidine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The benzyl group provides good binding affinity to the catalytic site of enzymes or receptors, while the bromopropyl group can undergo further chemical modifications to enhance its activity. The compound may modulate the activity of ion channels or inhibit specific enzymes, leading to its observed biological effects.

Comparison with Similar Compounds

1-Benzyl-2-(3-bromopropyl)piperidine can be compared with other similar compounds, such as:

    1-Benzylpiperidine: Lacks the bromopropyl group and has different chemical reactivity and biological activity.

    2-(3-Bromopropyl)piperidine: Lacks the benzyl group and has different binding affinity and pharmacological properties.

    N-Benzyl-3-bromopropylamine: Contains a similar bromopropyl group but has an amine instead of a piperidine ring, leading to different chemical and biological properties.

The uniqueness of this compound lies in its specific combination of the benzyl and bromopropyl groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C15H22BrN

Molecular Weight

296.25 g/mol

IUPAC Name

1-benzyl-2-(3-bromopropyl)piperidine

InChI

InChI=1S/C15H22BrN/c16-11-6-10-15-9-4-5-12-17(15)13-14-7-2-1-3-8-14/h1-3,7-8,15H,4-6,9-13H2

InChI Key

IPJDBZGPCBXEDV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)CCCBr)CC2=CC=CC=C2

Origin of Product

United States

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